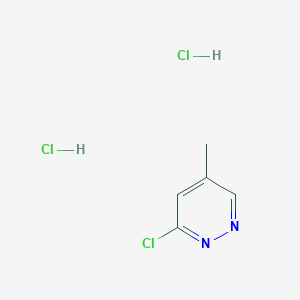
2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanol is an organic compound that features a fluorophenyl group and a pyrrolidinyl group attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanol typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)acetaldehyde.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanol would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanol
- 2-(2-Bromophenyl)-2-(pyrrolidin-1-yl)ethanol
- 2-(2-Methylphenyl)-2-(pyrrolidin-1-yl)ethanol
Uniqueness
2-(2-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C12H16FNO |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-2-pyrrolidin-1-ylethanol |
InChI |
InChI=1S/C12H16FNO/c13-11-6-2-1-5-10(11)12(9-15)14-7-3-4-8-14/h1-2,5-6,12,15H,3-4,7-9H2 |
Clave InChI |
IMBVHIILFBPELX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(CO)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


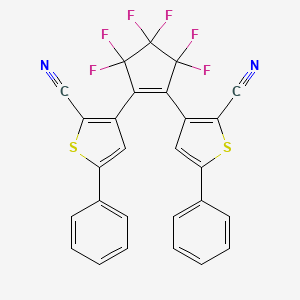



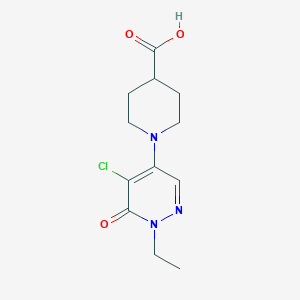
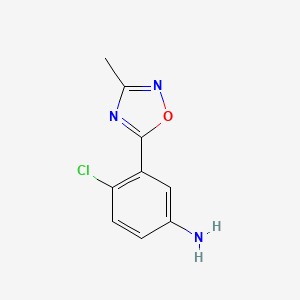



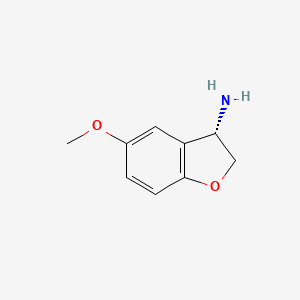

![2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B11813885.png)

